N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Studies
- Compounds similar to N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide have been synthesized and evaluated for their enzyme inhibitory activities. These compounds demonstrated promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurological function and diseases (Khalid et al., 2014).
Pharmacological Characterization
- In pharmacological studies, derivatives of N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide were characterized for their selective antagonistic effects on κ-opioid receptors, which have implications in treatments for depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Activity
- N-substituted derivatives of this compound have been synthesized and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant antibacterial activity. This indicates potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Alternative Reaction Products
- In chemical synthesis, such derivatives have been obtained as alternative products in one-pot reactions involving various chemical compounds. This research highlights the compound's relevance in synthetic organic chemistry and potential pharmaceutical applications (Krauze et al., 2007).
Role in Inhibiting Enzymes
- A study discovered a clinical candidate with a structure similar to N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, demonstrating potent inhibition of human acyl-coenzyme A: cholesterol O-acyltransferase. This has implications for the treatment of diseases involving overexpression of this enzyme (Shibuya et al., 2018).
Cholinesterase Inhibitory Activity
- Another study synthesized derivatives of this compound, showing significant inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission and targeted in Alzheimer's disease treatment (Khalid, 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c23-18(20-14-4-6-16-17(10-14)28-13-27-16)12-21-11-15(5-7-19(21)24)29(25,26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKGZKNUFKZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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